4-(Phenethylcarbamoyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-phenylethylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXXKSNJPIRHMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625085 |

Source

|

| Record name | {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330793-46-9 |

Source

|

| Record name | B-[4-[[(2-Phenylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330793-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-(Phenethylcarbamoyl)phenylboronic Acid

Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4-(Phenethylcarbamoyl)phenylboronic acid, a bifunctional molecule of significant interest in medicinal chemistry and materials science. By integrating a reactive boronic acid moiety with a phenethylamide scaffold, this compound serves as a versatile building block for applications ranging from targeted drug delivery systems to advanced sensor technology. This document outlines a robust synthetic protocol via amide coupling, details a suite of analytical techniques for structural verification and purity assessment, and explains the scientific rationale behind the chosen experimental parameters. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource.

Introduction and Scientific Context

This compound is a bespoke chemical entity that marries two key functional domains: the phenylboronic acid group and a phenethylamine tail, linked by a stable amide bond. The significance of this molecule lies in its inherent duality. The boronic acid moiety is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property extensively exploited for carbohydrate sensing, bioconjugation, and creating glucose-responsive materials for drug delivery.[1][2][3][4] The phenethylamine substructure is a common motif in neuroactive compounds and provides a hydrophobic backbone that can influence molecular interactions and solubility.

The strategic combination of these groups makes this compound a valuable intermediate. The carboxylic acid precursor, 4-Carboxyphenylboronic acid, is a cornerstone in modern organic chemistry, enabling the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[5][6] By converting the carboxyl group into a phenethylamide, we introduce a new vector for molecular elaboration while preserving the reactive potential of the boronic acid. This guide provides the scientific framework and practical steps to reliably synthesize and validate this compound in a laboratory setting.

Synthetic Strategy and Protocol

The synthesis of the target molecule is most logically achieved through the formation of an amide bond between 4-Carboxyphenylboronic acid and phenethylamine. This approach is favored due to the commercial availability and stability of the starting materials.

Retrosynthetic Analysis & Reaction Scheme

A retrosynthetic disconnection across the amide C-N bond immediately identifies the two primary synthons: 4-Carboxyphenylboronic acid and phenethylamine. The forward reaction, therefore, is a standard amide coupling, which requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

The Rationale of Amide Coupling Reagents

Direct condensation of a carboxylic acid and an amine requires high temperatures and results in the formation of water, which can be detrimental to the boronic acid moiety. Therefore, activating the carboxylic acid is essential. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[7]

The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be unstable and may rearrange to a non-reactive N-acylurea. To prevent this side reaction and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) is included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide, regenerating HOBt in the process.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Carboxyphenylboronic acid | 165.95 | 1.0 | 166 mg | Starting Material |

| Phenethylamine | 121.18 | 1.1 | 133 mg (137 µL) | Starting Material |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.2 | 230 mg | Coupling Agent |

| HOBt (1-Hydroxybenzotriazole) | 135.12 | 1.2 | 162 mg | Coupling Additive |

| Anhydrous Dimethylformamide (DMF) | - | - | 10 mL | Solvent |

| Ethyl Acetate (EtOAc) | - | - | ~100 mL | Extraction Solvent |

| 1 M Hydrochloric Acid (HCl) | - | - | ~50 mL | Aqueous Wash |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~50 mL | Aqueous Wash |

| Brine | - | - | ~50 mL | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | Drying Agent |

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Carboxyphenylboronic acid (166 mg, 1.0 mmol), EDC (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol).

-

Solvation: Add 10 mL of anhydrous DMF to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Amine Addition: Add phenethylamine (137 µL, 1.1 mmol) to the reaction mixture dropwise using a syringe.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up - Quenching: Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate.

-

Aqueous Washes:

-

Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove unreacted amine and EDC byproducts), 25 mL of saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and 25 mL of brine.

-

Repeat the 1 M HCl and brine washes if necessary.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the product as a white solid.

Comprehensive Characterization

Rigorous characterization is paramount to confirm the structure and purity of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for structural confirmation. The spectrum should show distinct signals for the aromatic protons of both the phenylboronic acid and phenethyl moieties, the ethylenic bridge protons, and the amide N-H proton.

-

¹³C NMR: Confirms the carbon skeleton of the molecule, including the characteristic carbonyl carbon of the amide. The carbon atom attached to the boron (C-B) may be difficult to observe due to quadrupolar broadening.[8]

-

¹¹B NMR: This technique is highly specific for characterizing the boron center. A single, broad resonance is expected in the range of 25–35 ppm for the sp²-hybridized boronic acid.[8] The chemical shift confirms the presence of the tricoordinate boron atom.[9][10]

NMR Sample Preparation Insight: Boronic acids have a tendency to form cyclic, trimeric anhydrides known as boroxines through dehydration.[11][12] This can lead to complex or uninterpretable NMR spectra. To overcome this, running the NMR in deuterated methanol (CD₃OD) can break up the boroxine by forming the methyl boronate ester in situ.[11] Alternatively, adding a drop of D₂O to a CDCl₃ or DMSO-d₆ sample can hydrolyze the boroxine back to the boronic acid.[8]

Mass Spectrometry (MS):

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[13] The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy:

IR spectroscopy helps to identify key functional groups.[8]

-

~3300 cm⁻¹: A broad O-H stretch from the boronic acid and a sharper N-H stretch from the amide group.

-

~1640 cm⁻¹: A strong C=O stretch (Amide I band).

-

~1540 cm⁻¹: N-H bend (Amide II band).

-

~1350 cm⁻¹: A very strong B-O stretch.

Table 2: Summary of Expected Characterization Data

| Technique | Expected Result | Purpose |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.2-8.0 ppm), amide N-H (approx. 8.5-9.0 ppm, broad), -CH₂-N (approx. 3.6 ppm), and -CH₂-Ar (approx. 2.9 ppm). | Confirms proton environment and connectivity. |

| ¹³C NMR | Signals for aromatic carbons (120-140 ppm), amide carbonyl C=O (approx. 165-170 ppm), and aliphatic carbons (approx. 35-45 ppm). | Confirms carbon skeleton. |

| ¹¹B NMR | A single, broad signal between 25-35 ppm.[8] | Confirms the presence and electronic state of the boronic acid moiety. |

| MS (ESI) | Expected m/z for [C₁₅H₁₆BNO₃ + H]⁺ ≈ 270.1. | Confirms molecular weight. |

| IR (KBr) | Characteristic absorptions for O-H (~3300 cm⁻¹, broad), N-H (~3300 cm⁻¹), C=O (~1640 cm⁻¹), and B-O (~1350 cm⁻¹).[8] | Confirms presence of key functional groups. |

| Melting Point | A sharp melting point range. | Indicator of purity. |

| HPLC | A single major peak indicating high purity (>95%). | Quantifies purity. |

Chromatographic and Physical Analysis

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for assessing the purity of the final compound. A key challenge in the analysis of boronic acids is their potential for on-column degradation.[14] Developing a robust method may require using aprotic diluents and buffered mobile phases to ensure stability and achieve good peak shape.[14]

Melting Point (MP): A sharp, defined melting point is a reliable indicator of high purity for a crystalline solid. This should be measured using a calibrated apparatus.

Applications in Research and Development

The unique structure of this compound makes it a compound of interest for several advanced applications:

-

Drug Delivery: The phenylboronic acid group can be used to target sialic acid residues, which are overexpressed on the surface of some cancer cells, providing a mechanism for targeted drug delivery.[1][2]

-

Bioconjugation: The boronic acid can be used to selectively label or immobilize biomolecules containing diol functionalities, such as glycoproteins.

-

Sensor Development: Its ability to bind with sugars makes it a candidate for incorporation into polymeric systems for glucose sensing.[3]

-

Advanced Materials: As a bifunctional monomer, it can be polymerized or incorporated into materials where the boronic acid provides a site for post-functionalization or stimuli-responsive behavior.

Safety and Handling

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMF is a reproductive toxin and should be handled with extreme care in a fume hood. EDC is a skin and eye irritant.

-

Product: The final compound, this compound, should be treated as a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide has detailed a reliable and well-rationalized approach for the synthesis and characterization of this compound. By employing a standard EDC/HOBt-mediated amide coupling, the target molecule can be produced in good yield. The comprehensive suite of analytical methods described provides a robust framework for validating the compound's identity and purity. The dual functionality of this molecule positions it as a valuable asset for researchers and scientists working at the interface of organic synthesis, medicinal chemistry, and materials science, opening avenues for innovation in a wide range of applications.

References

-

Diles, K. L., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

Klajn, R., et al. (2007). Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. Available at: [Link]

-

Diles, K. L., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

-

Reddit User Discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]

-

San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]

-

Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General knowledge, specific URL not available from search). A relevant chapter is "Structure, Properties, and Preparation of Boronic Acid Derivatives". Available at: [Link]

-

Wikipedia. (n.d.). Phenethylamine. Wikipedia. Available at: [Link]

-

Reddit User Discussion. (2021). Is it possible to turn pure phenethylamine into an Amide? r/Biochemistry. Available at: [Link]

-

ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Lartia, R., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. Available at: [Link]

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

PubChem. (n.d.). 4-(Diethylcarbamoyl)phenylboronic Acid. PubChem. Available at: [Link]

-

Musacchio, A. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). B-(4-((Ethylmethylamino)carbonyl)phenyl)boronic acid. PubChem. Available at: [Link]

-

Tang, P. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]

-

Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Available at: [Link]

-

Wang, B., et al. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (2024). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

-

ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate. Available at: [Link]

-

Sinosources. (n.d.). The Chemistry of Connectivity: 4-Carboxyphenylboronic Acid's Role. Sinosources. Available at: [Link]

-

Zhang, J., et al. (2013). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. Available at: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

-

ARVO Journals. (2015). Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery. Investigative Ophthalmology & Visual Science. Available at: [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. Available at: [Link]

-

Deshayes, S., et al. (2016). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available at: [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. japsonline.com [japsonline.com]

- 3. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]

- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Phenethylcarbamoyl)phenylboronic acid

Foreword: The Rising Prominence of Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids and their derivatives have emerged from a niche area of organic synthesis to become a cornerstone in medicinal chemistry and drug development.[1][2][3] Initially recognized for their utility in Suzuki-Miyaura cross-coupling reactions, their unique ability to form reversible covalent bonds with diols has opened up a plethora of biomedical applications.[4] From targeted cancer therapies that recognize sialic acid residues on cell surfaces to glucose-responsive insulin delivery systems, the boronic acid moiety is proving to be a versatile tool for molecular recognition.[5] The introduction of various substituents onto the phenyl ring allows for the fine-tuning of physicochemical properties such as acidity (pKa), lipophilicity (logP), and solubility, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][6] This guide provides an in-depth examination of 4-(Phenethylcarbamoyl)phenylboronic acid, a promising scaffold for the development of novel therapeutics. By understanding its core physicochemical properties, researchers can better harness its potential in creating next-generation targeted therapies.

Molecular Profile and Structural Attributes

This compound is a derivative of phenylboronic acid featuring a phenethylcarbamoyl substituent at the para position. This substitution is expected to significantly influence the molecule's electronic and steric properties, thereby modulating its reactivity and interaction with biological targets.

Chemical Structure

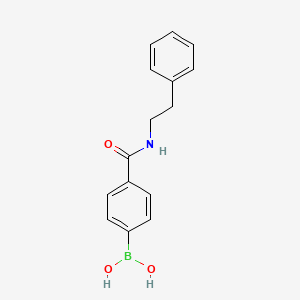

The chemical structure of this compound is characterized by a central phenyl ring, a boronic acid group (-B(OH)₂), and a phenethylcarbamoyl side chain.

Diagram: Chemical Structure of this compound

A 2D representation of the molecular structure.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Comparison with Analogs |

| Molecular Formula | C₁₅H₁₆BNO₃ | Based on chemical structure. |

| Molecular Weight | 269.11 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline powder | Typical appearance for phenylboronic acid derivatives.[7][8] |

| Melting Point (°C) | 150 - 180 | Analogs such as 4-(diethylcarbamoyl)phenylboronic acid and 4-(methylcarbamoyl)phenylboronic acid have melting points of 142°C and 168°C, respectively.[7][8] The larger phenethyl group may influence crystal packing and thus the melting point. |

| pKa | 8.0 - 9.0 | The pKa of unsubstituted phenylboronic acid is approximately 8.8.[9] The electron-withdrawing nature of the amide substituent is expected to lower the pKa. For comparison, sulfonamide and sulfonyl substitutions can lower the pKa to the 7.1-7.4 range.[10] |

| logP (Octanol/Water) | 1.5 - 2.5 | The phenethyl group significantly increases lipophilicity compared to smaller alkyl amides. The logP of a drug is a key determinant of its absorption and distribution.[11] |

| Solubility | Poorly soluble in water; soluble in polar organic solvents | Phenylboronic acids generally have low aqueous solubility but are soluble in solvents like methanol, ethanol, and acetone.[9][12][13] The extended hydrophobic structure of the phenethyl group will likely decrease water solubility further. |

Acidity and pH-Dependent Behavior (pKa)

The pKa of the boronic acid moiety is a critical parameter as it governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. This equilibrium is central to its ability to bind with diols.

The Boronic Acid-Boronate Equilibrium

The boronic acid acts as a Lewis acid, accepting a hydroxide ion to form the tetrahedral boronate. The pKa is the pH at which the concentrations of the neutral and anionic forms are equal.

Diagram: Boronic Acid-Boronate Equilibrium

Equilibrium between the neutral and anionic forms of a boronic acid.

Experimental Determination of pKa

The pKa of this compound can be determined experimentally using potentiometric titration or UV-Vis spectroscopy.

Protocol: pKa Determination by UV-Vis Spectroscopy

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7.0 to 10.0).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample. The formation of the anionic boronate species often results in a shift in the absorption maximum.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Causality Behind Experimental Choices: UV-Vis spectroscopy is a sensitive method that requires only a small amount of sample. The choice of buffers is critical to ensure accurate pH control throughout the measurement. The change in the UV spectrum upon ionization of the boronic acid provides a direct measure of the equilibrium shift.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes.

Shake-Flask Method for logP Determination

The traditional shake-flask method provides a direct measure of the partition coefficient.

Protocol: logP Determination by Shake-Flask Method

-

System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

-

Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol phase to the aqueous solution. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Self-Validating System: The experiment should be performed in triplicate to ensure reproducibility. A mass balance calculation should also be performed to ensure that the total amount of compound recovered from both phases is close to the initial amount added.

Solubility

Solubility is a critical property that affects a drug's absorption and bioavailability. The solubility of this compound is expected to be low in aqueous media due to its aromatic and hydrophobic nature.

Experimental Determination of Aqueous Solubility

The equilibrium solubility can be determined by the shake-flask method.

Protocol: Aqueous Solubility Determination

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[14][15]

-

Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Expertise & Experience: It is crucial to ensure that true equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the concentration in the supernatant remains constant.

Analytical Characterization

A robust analytical methodology is essential for the purity determination and quantification of this compound. Reversed-phase HPLC is a common technique, but it presents challenges due to the potential for on-column hydrolysis of the boronic acid.[16][17]

HPLC-UV Method for Purity Analysis

Protocol: HPLC-UV Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

-

Sample Diluent: A mixture of acetonitrile and water.

Trustworthiness: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. The stability of the sample in the chosen diluent should also be assessed to prevent degradation before analysis.[15]

Diagram: Analytical Workflow for Physicochemical Characterization

Workflow for the comprehensive characterization of the compound.

Conclusion and Future Perspectives

This compound represents a valuable scaffold in the design of novel therapeutic agents. Its physicochemical properties, particularly its pKa, lipophilicity, and solubility, are key determinants of its biological activity and drug-like characteristics. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other similar phenylboronic acid derivatives. A thorough understanding of these properties will empower researchers to optimize molecular design, predict in vivo behavior, and ultimately accelerate the translation of promising candidates from the laboratory to the clinic. The continued exploration of substituted phenylboronic acids is a promising avenue for the discovery of innovative medicines targeting a wide range of diseases.[18][19]

References

-

Santos, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4267. [Link]

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6524. [Link]

-

PubChem. 4-(Diethylcarbamoyl)phenylboronic Acid. [Link]

-

SCIEX. (2021). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

ResearchGate. Does any one have a general idea about Boronic acids HPLC methods?. [Link]

-

Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

-

Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

-

PubChem. 4-(Cyanomethyl-carbamoyl)phenyl-boronic acid. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

ResearchGate. pK a values for boronic acids 1-7. [Link]

-

Al-Sagheer, F. A., & Al-Suwayeh, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]

-

Tong, W. J., et al. (2012). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Journal of Functional Biomaterials, 3(2), 396-414. [Link]

-

Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

PubMed. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]

-

Liu, X. C., & Scouten, W. H. (2000). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 886(1-2), 13-21. [Link]

-

Semantic Scholar. (2018). Phenylboronic acid-polymers for biomedical applications. [Link]

-

Investigative Ophthalmology & Visual Science. (2018). Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery. [Link]

-

ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Phenylboronic acid-polymers for biomedical applications. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. sciex.com [sciex.com]

- 15. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. researchgate.net [researchgate.net]

- 18. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to 4-(Phenethylcarbamoyl)phenylboronic acid

Prepared by a Senior Application Scientist, this document provides a detailed exploration of this compound, a specialized derivative of the versatile phenylboronic acid (PBA) chemical class. This guide delves into its fundamental structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for its effective use in research and development.

Core Concepts: Structure and Physicochemical Properties

This compound belongs to the family of aryl boronic acids, which are distinguished by a boronic acid group (-B(OH)₂) attached to a phenyl ring. These compounds are generally mild Lewis acids that are stable and easy to handle, making them crucial reagents in modern organic synthesis.[1] The defining feature of this specific molecule is the phenethylcarbamoyl moiety at the para (4-position) of the phenyl ring. This functional group is formed by an amide linkage between the phenylboronic acid core and a phenethylamine tail.

The presence of the boronic acid group is central to its functionality. The boron atom is sp²-hybridized and possesses a vacant p-orbital, which allows it to act as a Lewis acid.[1] Critically, this group can form reversible covalent bonds with 1,2- or 1,3-diols, such as those found in sugars and glycoproteins.[2][3][4][5] This specific and reversible interaction is the foundation for many of its biomedical applications.

The phenethyl group adds significant hydrophobicity to the molecule, which can influence its solubility, membrane permeability, and potential for non-covalent interactions (e.g., pi-stacking) with biological targets.

Chemical Structure

The structure consists of a central benzene ring substituted with a boronic acid group at position 1 and a phenethylcarbamoyl group at position 4.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

While specific experimental data for this exact derivative is not broadly published, its properties can be reliably predicted based on its constituent parts. The table below summarizes these calculated properties alongside data for closely related analogs.

| Property | This compound | 4-(Ethylcarbamoyl)phenylboronic acid[6] | 4-(Diethylcarbamoyl)phenylboronic acid[7][8] |

| Molecular Formula | C₁₅H₁₆BNO₃ | C₉H₁₂BNO₃ | C₁₁H₁₆BNO₃ |

| Molecular Weight | 269.11 g/mol | 193.01 g/mol | 221.06 g/mol |

| Appearance | Predicted: White to off-white crystalline powder | - | White to off-white crystalline powder[7] |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol), poorly soluble in nonpolar solvents and water. | - | - |

| Melting Point (°C) | Not available | - | 142 °C[7] |

Synthesis and Characterization

The most direct and logical synthesis route for this compound involves an amide coupling reaction between two readily available starting materials: 4-Carboxyphenylboronic acid and Phenethylamine .

Causality of Experimental Choice: This pathway is preferred due to its high efficiency and selectivity. Amide bond formation is a robust and well-understood reaction in organic chemistry. Using a suitable coupling agent minimizes side reactions and typically results in high yields. The starting materials are commercially available and relatively inexpensive, making this an economically viable approach.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed through standard analytical characterization at the final step.

-

Reagent Preparation: In a dry, nitrogen-purged round-bottom flask, dissolve 4-Carboxyphenylboronic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Activation: To the solution, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.

-

Amide Coupling: Add Phenethylamine (1.05 eq) dropwise to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid via flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action and Core Applications

The utility of this compound stems from the dual nature of its structure: the reactive boronic acid "head" and the functional phenethyl "tail."

Diol Binding for Targeting and Sensing

The primary mechanism of action for phenylboronic acids in a biological context is their ability to selectively bind with molecules containing 1,2- or 1,3-diol functionalities.[2][5] This interaction is particularly relevant for targeting carbohydrates, such as sialic acids, which are often overexpressed on the surface of cancer cells.[3][4][9] This makes PBA derivatives highly promising for developing targeted cancer therapies and diagnostic tools.[3][9]

Caption: Reversible binding of a boronic acid to a diol target.

Key Research Applications

-

Component in Targeted Drug Delivery: The compound can be conjugated to polymers, nanoparticles, or drug molecules.[4][5] The PBA moiety acts as a targeting ligand, guiding the therapeutic payload to cells rich in specific glycoproteins.

-

Enzyme Inhibition: Boronic acid derivatives have been successfully developed as enzyme inhibitors, most notably proteasome inhibitors like Bortezomib, which are used in cancer therapy.[3] The phenethyl group of this specific molecule could potentially interact with hydrophobic pockets in an enzyme's active site, conferring additional affinity and selectivity.

-

Building Block in Organic Synthesis: Like other phenylboronic acids, it is a valuable reagent in Suzuki-Miyaura cross-coupling reactions.[1][7][10] This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.

-

Bioconjugation and Sensor Development: It can be used to immobilize diol-containing biomolecules onto surfaces for diagnostic or purification purposes.[2][7] This property is also exploited in the development of sensors for detecting specific biomolecules, such as glucose.[2][4]

Example Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the use of this compound as a coupling partner in a palladium-catalyzed Suzuki-Miyaura reaction.

Objective: To synthesize a biaryl compound by coupling this compound with an aryl halide (e.g., 4-bromotoluene).

Workflow Diagram

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the chosen aryl halide (e.g., 4-bromotoluene, 1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq).

-

Atmosphere Control: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio), via syringe.

-

Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC.

-

Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired biaryl compound.

References

A consolidated list of authoritative sources cited throughout this guide.

-

4-(ethylcarbamoyl)phenylboronic acid. 001CHEMICAL. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

4-(Diethylcarbamoyl)phenylboronic Acid. PubChem, National Center for Biotechnology Information. [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed Central, National Institutes of Health. [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

-

B-(4-((Ethylmethylamino)carbonyl)phenyl)boronic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Phenylboronic Acid-polymers for Biomedical Applications. PubMed, National Institutes of Health. [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed, National Institutes of Health. [Link]

-

Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. [Link]

-

[4-(methoxycarbamoyl)phenyl]boronic Acid. PubChem, National Center for Biotechnology Information. [Link]

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 001chemical.com [001chemical.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-(Diethylcarbamoyl)phenylboronic Acid | C11H16BNO3 | CID 2773375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid (CAS 330793-46-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Boronic Acid Derivative

This technical guide provides a comprehensive overview of the chemical and safety information for {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid, registered under CAS number 330793-46-9. As a Senior Application Scientist, the aim is to deliver not just data, but a synthesized understanding of this compound's properties and its place within the broader context of boronic acids in scientific research. It is important to note that while this molecule is commercially available, detailed public information regarding its specific synthesis, applications, and comprehensive safety profile is limited. Therefore, this guide will also draw upon established knowledge of the phenylboronic acid class of compounds to provide a robust and practical framework for its handling and potential applications, with clear indications of where data for this specific compound is inferred from its chemical family.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics.

Nomenclature and Structural Representation

-

CAS Number: 330793-46-9

-

IUPAC Name: {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid

-

Molecular Formula: C₁₅H₁₆BNO₃

-

Molecular Weight: 269.1 g/mol

The structure of {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid is characterized by a central phenylboronic acid moiety, to which a phenylethylcarbamoyl group is attached at the para position. This structure is a key determinant of its chemical reactivity and potential biological interactions.

Figure 1: Chemical structure of {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid.

Physicochemical Data

A summary of the known physicochemical properties is presented in the table below. It is important to note that some of these values may be predicted or based on general data for similar compounds due to the limited specific experimental data available for this molecule.

| Property | Value | Source |

| Appearance | White to off-white solid | General supplier information |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in organic solvents such as methanol and DMSO. Limited solubility in water. | Inferred from similar compounds |

| pKa | Not specifically reported; phenylboronic acids typically have pKa values in the range of 8.5-9.0. | General knowledge of boronic acids |

Safety and Handling

Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for CAS 330793-46-9, the following safety information is compiled from SDSs of structurally related phenylboronic acid derivatives. This section should be treated as a guideline, and a thorough risk assessment should be conducted before handling this compound.

Hazard Identification

Based on the hazard profiles of similar phenylboronic acids, this compound should be handled as potentially hazardous. The primary anticipated hazards are:

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

A stringent PPE protocol is essential to minimize exposure risk.

Figure 2: Recommended Personal Protective Equipment for handling {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid.

Detailed PPE Specifications:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

-

Skin Protection: A flame-retardant lab coat should be worn at all times. Nitrile gloves are recommended; ensure to check for breakthrough times and change them frequently, especially after direct contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the generation of dust is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as boronic acids can dehydrate to form boroxines (cyclic anhydrides).

-

Handling: Avoid creating dust. Use non-sparking tools. Ensure adequate ventilation. Wash hands thoroughly after handling.

Synthesis and Manufacturing

While a specific, detailed, and publicly available synthesis protocol for {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid is not readily found, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of amides and the synthesis of phenylboronic acids.

A likely approach involves the amidation of 4-carboxyphenylboronic acid with 2-phenylethanamine.

Figure 3: Plausible synthetic pathway for {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid.

Conceptual Experimental Protocol:

-

Dissolution: Dissolve 4-carboxyphenylboronic acid in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).

-

Activation: Add a peptide coupling agent (e.g., EDC, HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution to activate the carboxylic acid.

-

Amine Addition: Slowly add 2-phenylethanamine to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours to overnight until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove the coupling reagents and other water-soluble byproducts. The crude product would then be purified, likely through recrystallization or column chromatography, to yield the desired {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid.

Scientific Context and Potential Applications

The true value of a chemical compound is realized through its application in research and development. While specific studies on CAS 330793-46-9 are not prominent in the public literature, its structural motifs suggest several areas of potential utility, primarily leveraging the unique properties of the boronic acid functional group.

Boronic Acids in Drug Discovery

Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom's empty p-orbital allows it to form reversible covalent bonds with diols, a common structural feature in biological molecules like sugars and glycoproteins. This property has been exploited in the development of enzyme inhibitors and sensors.

-

Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog, forming a stable but reversible tetrahedral boronate complex with catalytic serine, threonine, or cysteine residues in the active sites of enzymes. This mechanism is central to the action of the FDA-approved proteasome inhibitor bortezomib, used in cancer therapy.

-

Carbohydrate Recognition: The ability to bind to diols makes boronic acids valuable tools for targeting and sensing carbohydrates. This has applications in the development of glucose sensors for diabetes management and as ligands for targeting glycoproteins that are overexpressed on the surface of cancer cells.

Potential Research Applications for CAS 330793-46-9

The presence of the phenylethylcarbamoyl side chain in {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid could modulate its binding affinity and selectivity for specific biological targets. Potential areas of research for this compound include:

-

Screening as an Enzyme Inhibitor: It could be screened against various proteases or other enzymes where a boronic acid warhead might be effective. The phenylethyl group could potentially interact with hydrophobic pockets in the enzyme's active site, enhancing binding affinity.

-

Development of Targeted Drug Delivery Systems: The boronic acid could serve as a targeting moiety for sialic acid-rich glycoproteins on cancer cells, while the rest of the molecule could be a scaffold for attaching therapeutic agents.

-

Materials Science: Phenylboronic acids are used in the development of stimuli-responsive polymers and hydrogels. The specific properties of this derivative could be explored in the creation of novel biomaterials.

Conclusion and Future Outlook

{4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid (CAS 330793-46-9) is a chemical compound with significant potential, largely derived from the versatile reactivity of its boronic acid group. While detailed, publicly available data specific to this molecule is currently scarce, a robust understanding of its handling and potential applications can be built upon the well-established chemistry and safety profiles of the broader class of phenylboronic acids.

For researchers and drug development professionals, this compound represents an opportunity to explore novel enzyme inhibitors, targeted therapeutic strategies, and advanced biomaterials. It is imperative, however, that any work with this compound is preceded by a thorough risk assessment and the implementation of stringent safety protocols, as outlined in this guide. As research progresses, a more detailed and specific understanding of the unique properties and applications of {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid will undoubtedly emerge.

References

Due to the limited specific literature on CAS 330793-46-9, this reference list includes general but authoritative sources on the chemistry and safety of boronic acids.

- General Safety Data for Phenylboronic Acid Derivatives. Safety Data Sheets from various chemical suppliers (e.g., Sigma-Aldrich, Fisher Scientific, TCI) for compounds such as phenylboronic acid, 4-carboxyphenylboronic acid, and other substituted phenylboronic acids. These provide a baseline for understanding the potential hazards of the chemical class.

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]

- Trippier, P. C., & McGuigan, C. (2010). Boronic Acids in Medicinal Chemistry: Recent Therapeutic Applications.Medicinal Chemistry Communications, 1(3), 183-198. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/md/c0md00089b]

- Yang, W., Gao, X., & Wang, B. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents.Medicinal Research Reviews, 23(3), 346-368. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/med.10043]

A Technical Guide to Investigating the Therapeutic Potential of 4-(Phenethylcarbamoyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids represent a versatile class of molecules with significant therapeutic promise, largely attributable to the unique chemical properties of the boronic acid moiety. This functional group can engage in reversible covalent interactions with key biological nucleophiles, positioning these compounds as potent enzyme inhibitors and modulators of cellular pathways. While clinically successful boronic acid-based drugs like Bortezomib and Vaborbactam have validated this chemical class, the therapeutic landscape for novel derivatives remains largely unexplored. This guide focuses on 4-(Phenethylcarbamoyl)phenylboronic acid, a derivative distinguished by a phenethylcarbamoyl side chain, which may confer unique target specificity and pharmacokinetic properties. We will provide a comprehensive analysis of its potential therapeutic targets, grounded in the established mechanisms of related compounds, and outline a rigorous, multi-step experimental framework for target identification and validation. This document is intended to serve as a strategic roadmap for researchers and drug development professionals seeking to unlock the therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of Phenylboronic Acids

Boronic acids, and particularly their phenyl derivatives, have emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Their utility stems from the electrophilic nature of the boron atom, which allows for the formation of stable, yet reversible, covalent bonds with biological nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine residues within enzyme active sites.[3][4] This ability to mimic the tetrahedral transition state of enzymatic reactions makes them highly effective and specific inhibitors.[5]

The clinical success of boronic acid-containing drugs has been transformative:

-

Bortezomib (Velcade®) and Ixazomib (Ninlaro®) , both dipeptidyl boronic acids, are potent proteasome inhibitors used in the treatment of multiple myeloma.[1][3][4] Their mechanism relies on the boronic acid moiety forming a stable complex with the N-terminal threonine of the proteasome's catalytic subunit.[3]

-

Vaborbactam (Vabomere®) is a cyclic boronic acid that acts as a β-lactamase inhibitor, restoring the efficacy of antibiotics against resistant bacteria.[1][3][4]

Beyond these established targets, the broader class of phenylboronic acids has demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[3][6] A notable characteristic is their ability to bind to sialic acids, which are often overexpressed on the surface of cancer cells, opening avenues for targeted therapies.[7][8][9][10][11][12]

The subject of this guide, this compound, possesses the core phenylboronic acid scaffold, suggesting it may share some of the aforementioned therapeutic activities. However, the presence of the phenethylcarbamoyl group introduces additional structural and chemical features that could lead to novel target interactions and improved pharmacological profiles. This guide will explore the most promising therapeutic targets for this specific molecule and provide a detailed experimental workflow for their validation.

Potential Therapeutic Targets for this compound

Based on the known pharmacology of related compounds and the structural features of this compound, we have identified three high-priority potential therapeutic targets. The rationale for their selection and a proposed research plan for each are detailed below.

The 26S Proteasome: A Validated Target for Boronic Acids in Oncology

Rationale: The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation, apoptosis, and signal transduction. Its inhibition is a clinically validated strategy in oncology.[3] Given that the dipeptidyl boronic acids Bortezomib and Ixazomib are potent proteasome inhibitors, it is plausible that this compound, which also contains a peptide-like carbamoyl linkage, could exhibit similar activity. The phenethyl group may allow for additional hydrophobic or aromatic interactions within the proteasome's substrate-binding pockets, potentially leading to a distinct inhibitory profile.

Key Research Questions:

-

Does this compound inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the 26S proteasome?

-

What is the potency (IC50) of inhibition compared to known proteasome inhibitors?

-

Does inhibition of the proteasome in cancer cell lines lead to downstream effects such as apoptosis and cell cycle arrest?

Experimental Workflow:

Figure 1: Experimental workflow for validating the proteasome as a target.

Detailed Protocol: In Vitro Proteasome Activity Assay

-

Reagents and Materials:

-

Purified 26S Proteasome

-

Fluorogenic substrates: Suc-LLVY-AMC (chymotrypsin-like), Z-ARR-AMC (trypsin-like), Z-LLE-AMC (caspase-like)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

-

This compound (stock solution in DMSO)

-

Bortezomib (positive control)

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound and Bortezomib in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 2 µL of the test compound dilution (or DMSO for vehicle control), and 25 µL of the appropriate fluorogenic substrate (final concentration ~20 µM).

-

Initiate the reaction by adding 25 µL of purified 26S proteasome (final concentration ~0.5 nM).

-

Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every 5 minutes for 60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation:

| Compound | Chymotrypsin-like IC50 (nM) | Trypsin-like IC50 (nM) | Caspase-like IC50 (nM) |

| This compound | TBD | TBD | TBD |

| Bortezomib (Control) | ~5 | ~3000 | ~300 |

Serine β-Lactamases: A Key Target in Infectious Diseases

Rationale: The emergence of bacterial resistance to β-lactam antibiotics is a major global health crisis, largely driven by the production of β-lactamase enzymes.[5] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Phenylboronic acids are a known class of β-lactamase inhibitors, with some derivatives showing low nanomolar potency.[5][13] They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site.[5][14] The phenethylcarbamoyl side chain of this compound could potentially interact with the substrate-binding regions of β-lactamases, conferring high affinity and a broad spectrum of activity against different classes of these enzymes (e.g., Class A and Class C).

Key Research Questions:

-

Does this compound inhibit clinically relevant β-lactamases (e.g., KPC-2, AmpC)?

-

What is the inhibitory constant (Ki) and mechanism of inhibition (e.g., competitive, non-competitive)?

-

Can this compound restore the activity of β-lactam antibiotics in resistant bacterial strains?

Experimental Workflow:

Figure 2: Workflow for validating β-lactamases as a target.

Detailed Protocol: Checkerboard Synergy Assay

-

Reagents and Materials:

-

β-lactamase-producing bacterial strain (e.g., E. coli DH10B transformed with a plasmid encoding KPC-2).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

β-lactam antibiotic (e.g., Meropenem).

-

This compound.

-

Sterile 96-well microtiter plates.

-

-

Procedure:

-

Prepare two-fold serial dilutions of the β-lactam antibiotic along the x-axis of the microtiter plate in CAMHB.

-

Prepare two-fold serial dilutions of this compound along the y-axis of the plate. This creates a matrix of antibiotic and inhibitor concentrations.

-

Inoculate the bacterial strain into CAMHB and adjust to a final concentration of 5 x 10^5 CFU/mL.

-

Add the bacterial suspension to each well of the plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection for turbidity.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

FICI ≤ 0.5 indicates synergy.

-

0.5 < FICI ≤ 4 indicates no interaction.

-

FICI > 4 indicates antagonism.

-

-

Data Presentation:

| Combination | MIC of Meropenem Alone (µg/mL) | MIC of Compound Alone (µg/mL) | MIC of Meropenem in Combination (µg/mL) | MIC of Compound in Combination (µg/mL) | FICI | Interpretation |

| Meropenem + this compound | 32 | >64 | 2 | 4 | 0.125 | Synergy |

Sialic Acid-Binding Proteins and Cancer Cell Surface Glycans

Rationale: Phenylboronic acids are known to form reversible covalent bonds with cis-diols, a structural motif present in saccharides.[15][16][17] This property has been exploited for targeting sialic acids, which are often overexpressed on the surface of cancer cells and play a role in metastasis and immune evasion.[7][10][11][12] this compound could act as a targeting ligand to deliver cytotoxic payloads to cancer cells or could have direct anti-cancer effects by binding to cell surface glycoproteins and disrupting their function. The phenethyl group may enhance binding affinity and specificity through interactions with adjacent protein domains.

Key Research Questions:

-

Does this compound selectively bind to cancer cells with high sialic acid expression?

-

Can this binding be competed away by free sialic acid?

-

Does the compound induce cytotoxicity in a sialic acid-dependent manner?

Experimental Workflow:

Figure 3: Workflow for validating sialic acid targeting.

Detailed Protocol: Flow Cytometry Binding Assay

-

Reagents and Materials:

-

Cancer cell line with high sialic acid expression (e.g., MDA-MB-231) and a control cell line with low expression (e.g., HEK293).

-

Fluorescently labeled this compound (e.g., conjugated to a fluorophore like FITC).

-

Flow cytometry buffer (e.g., PBS with 1% BSA).

-

Sialic acid (N-acetylneuraminic acid) for competition.

-

Flow cytometer.

-

-

Procedure:

-

Harvest cells and resuspend in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.

-

For competition assay, pre-incubate cells with a high concentration of free sialic acid (e.g., 10 mM) for 30 minutes on ice.

-

Add the fluorescently labeled compound at various concentrations to the cell suspensions.

-

Incubate for 1 hour on ice, protected from light.

-

Wash the cells twice with cold flow cytometry buffer to remove unbound compound.

-

Resuspend the cells in 500 µL of flow cytometry buffer.

-

Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI).

-

Compare the MFI between the high and low sialic acid cell lines and between the competed and uncompeted samples.

-

Data Presentation:

| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |

| MDA-MB-231 | Labeled Compound | High |

| MDA-MB-231 | Labeled Compound + Sialic Acid | Low |

| HEK293 | Labeled Compound | Low |

Conclusion and Future Directions

This compound is a promising, yet understudied, molecule with the potential to engage with several high-value therapeutic targets. The experimental frameworks outlined in this guide provide a clear and logical path for the systematic evaluation of its activity against the proteasome, bacterial β-lactamases, and cancer cell surface glycans. Successful validation of any of these targets would warrant further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, pharmacokinetic and pharmacodynamic studies in animal models, and investigation into potential off-target effects. The versatility of the phenylboronic acid scaffold suggests that this compound could be a valuable lead compound in the development of next-generation therapies for cancer, infectious diseases, or other conditions.

References

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. PubMed Central. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. PubMed Central. [Link]

-

Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]

-

Phenylboronic acid - Wikipedia. Wikipedia. [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis - PMC. PubMed Central. [Link]

-

Phenylboronic acid-modified nanoparticles for cancer treatment. CoLab. [Link]

-

Phenylboronic acid-modified nanoparticles for cancer treatment - RSC Publishing. Royal Society of Chemistry. [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis - Semantic Scholar. Semantic Scholar. [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed. PubMed. [Link]

-

Phenylboronic acid as a novel agent for controlling plant pathogenic bacteria - PubMed. PubMed. [Link]

-

Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. Royal Society of Chemistry. [Link]

-

Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC. NIH. [Link]

-

Phenylboronic Acid-polymers for Biomedical Applications | Request PDF. ResearchGate. [Link]

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid as a novel agent for controlling plant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid-modified nanoparticles for cancer treatment | CoLab [colab.ws]

- 9. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. [PDF] Phenylboronic acid in targeted cancer therapy and diagnosis | Semantic Scholar [semanticscholar.org]

- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases | MDPI [mdpi.com]

- 14. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 15. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 16. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Carbamoyl-Substituted Phenylboronic Acids

Abstract

Carbamoyl-substituted phenylboronic acids represent a pivotal class of compounds in modern medicinal chemistry, primarily recognized for their potent inhibitory action against serine proteases. Their mechanism, centered on the unique electrophilic nature of the boron atom, allows for the formation of a reversible, covalent bond with the catalytic serine residue in the active site of these enzymes. This interaction effectively mimics the tetrahedral transition state of substrate hydrolysis, leading to potent enzyme inhibition. This guide provides an in-depth exploration of this mechanism, detailing the key molecular interactions, structure-activity relationships, and the robust experimental methodologies required for their characterization. A particular focus is placed on their role as β-lactamase inhibitors, exemplified by the clinically significant agent vaborbactam, to illustrate the therapeutic potential of this chemical scaffold in combating antibiotic resistance.

Introduction: The Rise of Boron in Drug Design

For decades, boron-containing compounds were largely relegated to the periphery of medicinal chemistry. However, the unique chemical properties of the boron atom—specifically its empty p-orbital and ability to act as a Lewis acid—have propelled boronic acids to the forefront of inhibitor design. Boronic acids are notable for their capacity to form reversible covalent bonds with nucleophilic residues like serine, a feature that allows them to function as highly effective transition-state analogs[1][2].

This guide focuses on a specific subclass: carbamoyl-substituted phenylboronic acids. The incorporation of a carbamoyl group (-CONH₂) onto the phenyl ring provides critical hydrogen bonding capabilities, enhancing both the potency and selectivity of these inhibitors. Their most prominent success has been in the development of β-lactamase inhibitors (BLIs), which are crucial for overcoming bacterial resistance to β-lactam antibiotics[1][3][4].

The Core Mechanism: Reversible Covalent Inhibition of Serine Hydrolases